7-Methoxy-3,7-dimethyloct-1-yn-3-ol
Description
Contextualization within Modern Organic Chemistry
7-Methoxy-3,7-dimethyloct-1-yn-3-ol, with the chemical formula C₁₁H₂₀O₂, is a multifunctional compound containing a terminal alkyne, a tertiary alcohol, and an ether group. nih.govmdpi.com While not a widely studied molecule in its own right, its structure is representative of the types of complex building blocks that are of interest in various areas of organic synthesis, including the development of new fragrance compounds and as an intermediate in the synthesis of more complex molecules. libretexts.orgresearchgate.netacs.org The presence of multiple reactive sites within a single molecule makes it a potentially versatile synthon for creating diverse molecular architectures.
Significance of Alkynol and Ether Functionalities in Chemical Synthesis
The chemical behavior of this compound is dictated by its three key functional groups: the terminal alkyne (a carbon-carbon triple bond at the end of a chain), the tertiary alcohol (a hydroxyl group attached to a carbon with three other carbon substituents), and the ether (an oxygen atom connected to two alkyl groups).
The alkynol moiety, which combines an alkyne and an alcohol, is a particularly valuable functional group in organic synthesis. Terminal alkynes are notable for their ability to undergo a variety of transformations. orgchemboulder.com The acidic proton on the terminal alkyne can be removed to form an acetylide, a potent nucleophile used to create new carbon-carbon bonds. The triple bond itself can participate in addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. sci-hub.se The hydroxyl group of the alcohol can be involved in esterification, etherification, and oxidation reactions, and can also direct the stereochemical outcome of reactions at nearby centers. acs.orgorganic-chemistry.org
The combination of these functionalities in one molecule allows for a wide range of potential chemical transformations, making compounds like this compound valuable intermediates. csic.es
Research Trajectories and Future Outlook for Specialized Compounds
The development of specialized chemical compounds like this compound is driven by the broader trends in the chemical industry. There is a growing demand for novel molecules with specific properties for use in areas such as pharmaceuticals, agrochemicals, and materials science. nih.gov In the context of fragrance chemistry, there is a continuous search for new compounds with unique and desirable scents. growingscience.comresearchgate.net The structural features of this compound, particularly its terpenoid-like backbone, suggest its potential application in this industry. sigmaaldrich.com
Future research on this and similar compounds is likely to focus on several key areas:
Development of stereoselective synthetic routes: Controlling the three-dimensional arrangement of atoms is crucial for the biological activity and sensory properties of molecules.
Exploration of novel reactivity: Investigating the unique chemical transformations that can be achieved with this specific combination of functional groups.
Evaluation of biological activity: Screening for potential applications in medicine and agriculture.
Investigation of sensory properties: Assessing its potential as a new fragrance or flavor ingredient.
Detailed Research Findings
While specific, in-depth research articles focusing exclusively on this compound are not abundant in publicly available literature, its synthesis and properties can be inferred from studies on analogous compounds and general synthetic methodologies.
Synthesis
A plausible synthetic route to this compound would likely involve a two-step process. The first step would be the synthesis of the precursor molecule, 3,7-dimethyloct-1-yn-3-ol . This can be achieved via a Grignard reaction between a suitable Grignard reagent, such as isobutylmagnesium bromide, and propargyl aldehyde.
The second step would be the methoxylation of the tertiary alcohol at the 7-position of a suitable precursor. This could potentially be achieved through a Williamson ether synthesis, though this method can be challenging with sterically hindered tertiary alcohols. organic-chemistry.org A more likely approach would be an acid-catalyzed addition of methanol (B129727) to a double bond at the 6-7 position of a precursor like dihydromyrcene (B1198221), followed by other functional group manipulations.
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups:
A sharp, strong peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. libretexts.orgorgchemboulder.com
A weak but sharp peak between 2100-2260 cm⁻¹ for the C≡C triple bond stretch. orgchemboulder.comlibretexts.org
A broad O-H stretching band for the tertiary alcohol in the region of 3200-3600 cm⁻¹.
C-O stretching bands for the ether and alcohol functionalities, likely in the 1050-1250 cm⁻¹ region.
C-H stretching and bending vibrations for the aliphatic portions of the molecule below 3000 cm⁻¹. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton spectrum would show a characteristic signal for the acetylenic proton (≡C-H) as a singlet or a narrow triplet around δ 2.0-3.0 ppm. The protons of the methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet around δ 3.3 ppm. The various methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups would give rise to a series of signals in the upfield region (δ 0.9-2.0 ppm), with their multiplicity and integration corresponding to their respective environments.
¹³C NMR: The carbon spectrum would show distinct signals for the two sp-hybridized carbons of the alkyne (around δ 65-90 ppm). The carbon of the methoxy group would appear around δ 50-60 ppm. The carbons bearing the hydroxyl and methoxy groups would also have characteristic shifts, and the remaining aliphatic carbons would be found in the upfield region of the spectrum.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.28 g/mol ). sigmaaldrich.combldpharm.com Fragmentation patterns would likely involve the loss of small neutral molecules such as water (from the alcohol), a methyl group, or a methoxy group. Alpha-cleavage adjacent to the alcohol and ether functionalities would also be expected to produce characteristic fragment ions. libretexts.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-3,7-dimethyloct-1-yn-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-6-11(4,12)9-7-8-10(2,3)13-5/h1,12H,7-9H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVYXSMGQBQJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(C#C)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Methoxy 3,7 Dimethyloct 1 Yn 3 Ol
Strategic Development of Synthetic Routes
The construction of the 7-Methoxy-3,7-dimethyloct-1-yn-3-ol molecular framework can be approached through various multi-step synthetic sequences. These routes often involve the careful introduction of the key functional groups—the hydroxyl, methoxy (B1213986), and alkyne moieties—at specific positions on the carbon skeleton.
Multi-Step Approaches via Halogenation, Alkoxylation, and Reduction
A plausible multi-step synthesis of this compound can be conceptualized through a sequence of halogenation, alkoxylation, and reduction reactions, starting from a suitable precursor. While direct literature on this specific sequence for the target compound is scarce, analogous transformations provide a basis for this strategy. For instance, the synthesis of related alkoxy derivatives often involves the initial functionalization of an alkene or alcohol.
A hypothetical route could commence with the selective halogenation of a diene precursor, followed by a nucleophilic substitution with a methoxide (B1231860) source to introduce the methoxy group. Subsequent steps would then focus on the formation of the tertiary alcohol and the terminal alkyne. This could involve an oxidation-addition sequence or the use of organometallic reagents. The final step might involve a selective reduction if a reducible functional group is present in an intermediate.
Derivation from Analogs in the Methoxy- and Ethoxy-octane Series
The synthesis of this compound can be inferred from the established routes for its structural analogs, particularly those in the methoxy- and ethoxy-octane series. For example, the synthesis of 7-ethoxy-3,7-dimethyloct-1-yn-3-ol (B2419853) has been approached through methods like the Williamson ether synthesis. In this approach, the corresponding diol, 3,7-dimethyloct-1-yne-3,7-diol, could be selectively etherified at the tertiary carbon. However, the poor nucleophilicity of a tertiary alcohol presents a significant challenge, often resulting in low yields.
An alternative strategy involves a Grignard reaction followed by a Claisen rearrangement, which has been utilized for analogous compounds and can offer higher yields. For the synthesis of this compound, a similar pathway could be envisioned, starting with the appropriate Grignard reagent and a propargyl aldehyde derivative.
| Reaction | Reactants | Conditions | Outcome | Reference |
| Williamson Ether Synthesis | 3,7-Dimethyloct-1-yn-3,7-diol, Methyl halide, NaH | THF | Low yield (<20%) due to steric hindrance | |
| Grignard/Claisen Rearrangement | Propargyl aldehyde, Isobutylmagnesium bromide | -10°C to 0°C, 3–6 hours | 3,7-dimethyloct-1-yn-3-ol (75–80% yield) |
Comparative Analysis of Synthetic Precursors (e.g., Dihydromyrcene (B1198221) intermediates)
Dihydromyrcene and its derivatives are valuable precursors for the synthesis of various substituted octanes. The synthesis of 7-methoxy-3,7-dimethyloctan-2-ol, for instance, has been achieved through the hydrochlorination of dihydromyrcene, followed by methoxylation and hydrogenation. This highlights the utility of dihydromyrcene as a starting material for installing the 7-methoxy-3,7-dimethyloctyl backbone.
Challenges in Stereochemical Control and Regioselectivity
The synthesis of this compound is complicated by challenges related to stereochemistry and regioselectivity, particularly due to the presence of a chiral center at the C3 position and the steric congestion around the C7 position.
Impact of Steric Hindrance on Functional Group Installation
The tertiary carbon at position 7 poses a significant steric barrier to the introduction of the methoxy group. As mentioned in the context of the Williamson ether synthesis, the bulky nature of the tertiary alkyl group hinders the approach of the nucleophile, leading to poor reaction yields. This steric hindrance can also influence the regioselectivity of reactions, potentially leading to the formation of undesired isomers.
To overcome these steric challenges, alternative synthetic strategies that avoid direct nucleophilic substitution at the tertiary center may be necessary. This could involve the use of more reactive electrophiles or the rearrangement of a less hindered intermediate.
Methods for Stereochemical Monitoring during Synthesis (e.g., Chiral Chromatography)
Given that this compound possesses a chiral center, the development of enantioselective synthetic routes is a key consideration. To monitor the stereochemical purity of the intermediates and the final product, advanced analytical techniques are essential. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is a powerful tool for separating and quantifying enantiomers.
Emerging and Sustainable Synthetic Approaches
The synthesis of complex molecules like this compound is increasingly benefiting from emerging methodologies that prioritize sustainability, efficiency, and safety. These advanced approaches, including gold-catalyzed reactions, continuous-flow chemistry, and chemo-enzymatic pathways, offer significant advantages over traditional synthetic routes by providing milder reaction conditions, enhanced control, and novel reactivity.
Application of Gold-Catalyzed Cyclizations for Propargylic Alcohol Synthesis
Homogeneous gold catalysis has become a powerful tool in modern organic synthesis, particularly for reactions involving alkynes. nih.gov Propargylic alcohols, including structures analogous to this compound, are excellent substrates for gold catalysts. Gold (I) and gold (III) complexes act as soft, carbophilic Lewis acids that selectively activate the alkyne bond, facilitating a wide range of transformations such as cyclizations, rearrangements, and substitutions under mild conditions. mdpi.combeilstein-journals.org
The activation of the triple bond in a propargylic alcohol by a gold catalyst can promote various intramolecular reactions, leading to the formation of valuable heterocyclic compounds like furans and oxetan-3-ones. mdpi.comorganic-chemistry.org For instance, gold(III)-catalyzed propargylic substitution followed by cycloisomerization can yield polysubstituted furans from propargylic alcohols and 1,3-dicarbonyl compounds. mdpi.com While this compound is an acyclic molecule, the principles of gold catalysis are central to its potential derivatization and the synthesis of related complex structures. The reactivity of the propargylic alcohol moiety under gold catalysis highlights its utility as a versatile building block. acs.org
A key transformation of propargylic alcohols enabled by gold catalysis is the Meyer-Schuster rearrangement, which isomerizes secondary and tertiary propargylic alcohols into α,β-unsaturated ketones. researchgate.net This reaction, along with other gold-catalyzed transformations, demonstrates the ability to selectively manipulate the functionality of propargylic alcohols, paving the way for diverse synthetic applications. acs.org The development of specialized ligands for gold catalysts has further expanded the scope of these reactions, enabling novel transformations such as silyl-migrative cyclizations of homopropargylic alcohols. nih.gov
Table 1: Overview of Gold-Catalyzed Reactions on Propargylic Alcohols
| Reaction Type | Catalyst Example | Substrate Type | Product | Reference |
| Substitution/Cycloisomerization | AuBr₃ / AgOTf | Tertiary Propargylic Alcohol | Polysubstituted Furan | mdpi.com |
| Propargylic Substitution | Au(III) complexes | Tertiary or Benzylic Propargylic Alcohol | Substituted Alkyne | beilstein-journals.org |
| Hydroamination | Au(I) or Au(III) | Propargylic Alcohol | 3-Hydroxyimine, 1,3-Aminoalcohol | ucl.ac.uk |
| Rearrangement/Cyclization | (IPrAgOAc) | Propargylic Alcohol | α-Alkylidene Cyclic Carbonate | rsc.org |
| Oxidation/Cyclization | (2-biphenyl)Cy₂PAuNTf₂ | Secondary or Tertiary Propargylic Alcohol | Oxetan-3-one | organic-chemistry.org |
Continuous-Flow Chemistry for Enhanced Reaction Control
Continuous-flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a paradigm shift from traditional batch processing. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. nih.govrsc.org For the synthesis of this compound, which involves handling potentially hazardous reagents like acetylene (B1199291) and organometallics (e.g., Grignard reagents), flow chemistry presents a particularly advantageous approach. nih.govresearchgate.net
The generation of key intermediates can be performed in-situ and consumed immediately in a subsequent step, a concept known as a "telescoped" synthesis. nih.gov For example, the ethynyl (B1212043) Grignard reagent required for addition to a ketone precursor could be generated in a falling film microreactor from acetylene gas and ethylmagnesium bromide, and then directly mixed with the ketone stream. researchgate.net This method avoids the accumulation of hazardous intermediates and enhances process safety. acs.org The excellent heat and mass transfer in microreactors allows for highly exothermic reactions to be performed safely at temperatures that would be problematic in batch reactors, often leading to cleaner reaction profiles and reduced byproduct formation. rsc.org
Furthermore, continuous-flow systems are readily scalable by extending the operation time or by running multiple reactors in parallel ("numbering-up"), bypassing the complex challenges of scaling up batch reactions. nih.gov This methodology has been successfully applied to various transformations involving alkynes, including partial hydrogenation and carboxylative cyclization, demonstrating its robustness and efficiency. rsc.orgbeilstein-journals.org
Table 2: Comparison of Batch vs. Continuous-Flow for Alkyne Reactions
| Parameter | Batch Processing | Continuous-Flow Processing | Reference |
| Safety | Accumulation of hazardous reagents (e.g., azides, organolithiums) can be dangerous. | In-situ generation and immediate consumption of hazardous intermediates minimizes risk. | nih.govacs.org |
| Heat Transfer | Often poor and non-uniform, leading to hotspots and potential side reactions. | High surface-area-to-volume ratio allows for excellent, rapid heat exchange. | rsc.org |
| Mass Transfer | Mixing can be inefficient, especially for multiphasic systems (gas-liquid). | Superior mixing enhances reaction rates and efficiency, crucial for gas-liquid reactions. | rsc.org |
| Scalability | "Scaling-up" can be non-linear and require extensive re-optimization. | "Scaling-out" or extended run time provides a more direct and predictable path to larger quantities. | nih.gov |
| Reaction Time | Can be lengthy due to safety constraints on reagent addition and temperature. | Often significantly shorter due to enhanced reaction rates and better process control. | rsc.org |
Exploration of Chemo-Enzymatic Pathways for Alkyne and Ether Formation
Chemo-enzymatic synthesis merges the versatility of chemical catalysis with the unparalleled selectivity of biocatalysis. nih.govresearchgate.netbeilstein-journals.org This approach is particularly powerful for creating complex, chiral molecules under environmentally benign conditions. For a molecule like this compound, chemo-enzymatic cascades can provide access to specific stereoisomers, which is a significant challenge for purely chemical methods. acs.org
A common and effective strategy involves the combination of metal-catalyzed alkyne hydration with an enzymatic reduction. rsc.orgacs.org For instance, a gold catalyst can mediate the hydration of the alkyne in a precursor molecule to form the corresponding methyl ketone. This intermediate, without the need for purification, can then be subjected to an asymmetric reduction catalyzed by an alcohol dehydrogenase (ADH) to yield an enantiomerically pure propargylic alcohol. rsc.orgresearchgate.net The compatibility of the chemocatalyst and biocatalyst is crucial, and strategies like catalyst encapsulation or sequential one-pot systems are often employed to prevent mutual deactivation. rsc.orgresearchgate.net
The enzymatic formation of the ether linkage in this compound represents a more advanced challenge. While less common than C-C or C-N bond formation, enzymatic etherification is an area of active research. Potential routes could involve O-methyltransferases or engineered enzymes capable of performing Williamson-type ether synthesis under mild, aqueous conditions. The development of such biocatalysts would provide a highly sustainable and selective method for installing the methoxy group. The integration of biocatalysis into the synthetic route promises not only high stereoselectivity but also a reduction in waste and reliance on harsh reagents. nih.gov
Table 3: Illustrative Chemo-Enzymatic Cascade for Chiral Propargylic Alcohol Synthesis
| Step | Reaction | Catalyst Type | Catalyst/Enzyme Example | Purpose | Reference |
| 1 | Alkyne Hydration | Chemical Catalyst | Gold(III) Chloride (AuCl₃) | Converts the terminal alkyne into a prochiral methyl ketone. | rsc.orgacs.org |
| 2 | Asymmetric Reduction | Biocatalyst | Alcohol Dehydrogenase (ADH) | Reduces the ketone to a specific chiral alcohol with high enantiomeric excess. | acs.orgrsc.org |
Mechanistic Studies of Chemical Reactions Involving 7 Methoxy 3,7 Dimethyloct 1 Yn 3 Ol
Fundamental Reactivity Patterns
The reactivity of 7-Methoxy-3,7-dimethyloct-1-yn-3-ol is governed by the hydroxyl group, the ether linkage, and the carbon-carbon triple bond. These functional groups allow for a variety of transformations, including oxidation, reduction, and substitution, each proceeding through distinct mechanistic pathways.
Oxidative Transformations and Reaction Product Profiles
The oxidation of this compound can be approached through several avenues, targeting different parts of the molecule. While specific studies on this exact compound are not prevalent, the reactivity of its structural motifs is well-documented for analogous compounds. Oxidation can lead to the formation of corresponding oxides.
Electrochemical oxidation represents one potential pathway for transforming organic molecules. researchgate.net In general, electrochemical methods involve the transfer of electrons at an electrode surface, generating reactive intermediates that undergo further reactions to form stable products. researchgate.net
A related compound, 7-methoxy-3,7-dimethyloctanal (B1584254) (also known as methoxycitronellal), is a known substance, suggesting that under specific oxidative conditions, the alkyne and alcohol functionalities could be transformed to yield an aldehyde. nist.gov The formation of such a product would likely involve a complex sequence, potentially including rearrangement of the propargylic alcohol moiety.
| Oxidizing Agent | Potential Product(s) | Reaction Pathway |
| Mild Oxidants (e.g., PCC) | α,β-unsaturated ketone (after rearrangement) | Meyer-Schuster rearrangement followed by oxidation |
| Strong Oxidants (e.g., KMnO₄, O₃) | Carboxylic acid (via oxidative cleavage) | Cleavage of the triple bond or degradation of the carbon chain |
| Electrochemical Oxidation | Various oxygenated products | Electron transfer at the anode followed by reaction with solvent/electrolyte |
This table represents potential transformations based on general principles of organic chemistry.
Reductive Pathways to Saturated Alcohols and Hydrocarbons
Reduction reactions involving this compound can target the carbon-carbon triple bond. The specific products depend on the reagents and conditions employed. For instance, the ethoxy analogue of this compound can be reduced to different alcohols or hydrocarbons.
Catalytic hydrogenation is a primary method for reducing alkynes. Using a catalyst like palladium on carbon (Pd/C), the triple bond can be fully hydrogenated to an alkane, yielding 7-methoxy-3,7-dimethyloctan-3-ol. If the reaction also reduces the ether, it could lead to further products. A related saturated compound, 7-methoxy-3,7-dimethyloctan-1-ol, has been identified, which would be the result of reducing the aldehyde of the corresponding methoxycitronellal. uni.lu
For a selective reduction to a cis-alkene, a poisoned catalyst such as Lindlar's catalyst is effective. lookchem.com This process involves the syn-addition of hydrogen across the triple bond.
| Reducing Agent/Method | Primary Product | Selectivity |
| H₂, Pd/C | 7-Methoxy-3,7-dimethyloctan-3-ol | Full saturation of the alkyne |
| H₂, Lindlar's Catalyst | (Z)-7-Methoxy-3,7-dimethyloct-1-en-3-ol | Partial reduction to a cis-alkene |
| Na, NH₃ (l) | (E)-7-Methoxy-3,7-dimethyloct-1-en-3-ol | Partial reduction to a trans-alkene |
| Electrochemical Reduction | Saturated or partially saturated products | Stepwise electron and proton transfer at the cathode |
This table outlines expected reduction outcomes based on established chemical methodologies.
Nucleophilic Substitution Reactions and Their Selectivity
The tertiary alcohol functionality in this compound makes it susceptible to nucleophilic substitution reactions, likely proceeding through an SN1-type mechanism involving a stabilized propargylic carbocation intermediate. The presence of the methoxy (B1213986) group can influence the stability of this intermediate and the selectivity of the reaction. For the analogous 7-ethoxy compound, the larger size of the ethoxy group may introduce steric hindrance that influences regioselectivity in substitution reactions compared to methoxy analogs.
In the presence of strong acids, the hydroxyl group can be protonated and eliminated as water, generating a tertiary carbocation. This cation can then be attacked by various nucleophiles. The use of silver or gold catalysts is also a common strategy to promote the substitution of propargylic alcohols with a range of oxygen, carbon, and nitrogen nucleophiles. ucl.ac.uk
Role of the Terminal Alkyne in Reaction Mechanisms
The terminal alkyne is a defining feature of this compound, conferring specific reactivity for additions and C-H functionalization.
Addition Reactions to the Triple Bond
The carbon-carbon triple bond is electron-rich and readily undergoes electrophilic addition reactions. Gold catalysts are particularly effective at activating alkynes toward nucleophilic attack. ucl.ac.uk The gold(I) or gold(III) catalyst coordinates to the alkyne, making it more electrophilic and susceptible to attack by a nucleophile, which adds in an anti-fashion to the metal. Subsequent protodemetallation releases the product and regenerates the catalyst. ucl.ac.uk
Hydration of the alkyne, or the addition of water across the triple bond, is a fundamental transformation. ucl.ac.uk This reaction can be catalyzed by mercury salts or strong acids and typically follows Markovnikov's rule, leading to the formation of a ketone after tautomerization of the initial enol intermediate. For terminal alkynes, this results in a methyl ketone.
Hydroboration-oxidation provides an anti-Markovnikov addition of water, leading to an aldehyde after tautomerization of the vinyl alcohol intermediate.
Deprotonation and Acetylide Chemistry
The proton attached to the terminal sp-hybridized carbon of the alkyne is significantly more acidic than protons on sp2 or sp3 carbons. This allows for its removal by a strong base to form a potent nucleophile known as an acetylide anion. mdpi.comthieme-connect.de
Commonly used bases for this deprotonation include sodium amide (NaNH₂), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA). thieme-connect.deacs.org The resulting lithium or sodium acetylide is a powerful tool for forming new carbon-carbon bonds. It can react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones. mdpi.com For example, the synthesis of related propargylic alcohols often involves the coupling of an acetylide anion with a ketone or aldehyde. mdpi.com
Reactivity Profile of the Tertiary Alcohol Moiety
The tertiary alcohol group in this compound, being a tertiary propargylic alcohol, is a key site of reactivity. Propargyl alcohols, which are compounds containing both an alcohol and an alkyne functional group, exhibit unique chemical behaviors. nih.gov The tertiary nature of the alcohol at the C3 position, combined with the adjacent alkyne, allows for a variety of transformations, most notably rearrangement reactions.
Tertiary propargylic alcohols are well-known to undergo catalyzed rearrangement reactions to form α,β-unsaturated carbonyl compounds, such as the Meyer-Schuster rearrangement. wikipedia.org These reactions are typically acid-catalyzed. Furthermore, studies on various tertiary propargyl alcohols have demonstrated their utility as synthetic intermediates. thieme-connect.com For instance, under oxidative conditions with reagents like m-chloroperoxybenzoic acid (m-CPBA), tertiary propargylic alcohols can undergo oxidative rearrangement to produce tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.com The proposed mechanism for this transformation involves the epoxidation of the alkyne to form a highly reactive oxirene (B85696) intermediate, which then undergoes a 1,2-aryl or alkyl shift. thieme-connect.com
Reactions with sodium halides under oxidative conditions have also been explored. worktribe.com Depending on the halide and reaction conditions, tertiary propargyl alcohols can yield products like α-iodoenones or α,α-dihaloketones. worktribe.com Electrophilic halogenation of tertiary propargyl alcohols can also lead to the formation of α-haloenones through processes like the iodo-Meyer–Schuster rearrangement. nih.gov
| Reaction Type | Reagents/Conditions | Typical Products | Reference |
|---|---|---|---|
| Meyer-Schuster Rearrangement | Acid catalyst | α,β-Unsaturated carbonyl compounds | wikipedia.org |
| Oxidative Rearrangement | m-CPBA | Tetrasubstituted enoic acids | thieme-connect.com |
| Oxidative Halogenation | Sodium halides, oxidant | α-Haloenones, α,α-Dihaloketones | worktribe.com |
| Electrophilic Iodination | NIS, AgSbF6 | α-Iodoenones | nih.gov |
Influence of the Ether Group on Overall Molecular Reactivity
Sterically, the methoxy group is larger than a hydrogen atom but is generally considered to be of moderate size. nih.gov Its presence at C7, along with the gem-dimethyl group, contributes to steric bulk in that region of the molecule. This steric hindrance can influence the approach of reagents to nearby reactive sites, potentially affecting reaction rates and regioselectivity. For example, in reactions involving the entire molecule, bulky reagents may find access to the C7 position hindered. rsc.org
| Effect | Description | Impact on this compound | Reference |
|---|---|---|---|
| Inductive Effect (–I) | Electron withdrawal through sigma bonds due to oxygen's electronegativity. | Reduces electron density along the alkyl chain, making C7 electrophilic. | stackexchange.comvaia.com |
| Resonance Effect (+R) | Electron donation from oxygen's lone pairs into a π-system. | Not directly applicable as there is no adjacent π-system at C7. | stackexchange.com |
| Steric Effect | Spatial bulk of the methoxy group. | Contributes to steric hindrance around the C7 position, potentially influencing reagent approach. | nih.govrsc.org |
Comparing this compound with its ethoxy analog, 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol (B2419853), highlights the subtle but important differences between methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) groups. The primary difference lies in their steric bulk and, to a lesser extent, their electronic properties.
The ethoxy group is sterically more demanding than the methoxy group due to the additional methyl substituent. This increased steric hindrance can impact reaction kinetics. In reactions where the ether group or its immediate vicinity is involved, the bulkier ethoxy group would be expected to slow down the reaction rate compared to the methoxy analog due to greater steric hindrance.
Electronically, both methoxy and ethoxy groups are considered electron-donating via resonance and electron-withdrawing via induction. The ethyl group in the ethoxy substituent is slightly more electron-donating than the methyl group of the methoxy substituent, which could make the oxygen atom slightly more electron-rich. However, this difference in inductive effect is generally small. Studies comparing alkoxy propargyl alcohols have shown that the nature of the alkoxy group can influence reaction times. For example, in iodo Meyer–Schuster reactions of secondary alkynols, phenoxy analogs reacted faster than ethoxy analogs, indicating a tangible electronic and/or steric influence from the ether moiety. nih.gov While a direct comparative study on the reactivity of 7-methoxy- and 7-ethoxy-3,7-dimethyloct-1-yn-3-ol is not widely reported, the principles of steric and electronic effects suggest that the ethoxy analog would exhibit slightly different reactivity, particularly in reactions sensitive to steric crowding around the C7 position.
| Property | This compound | 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol | Reference |
|---|---|---|---|
| Ether Group | Methoxy (–OCH₃) | Ethoxy (–OCH₂CH₃) | sigmaaldrich.com |
| Steric Bulk | Less bulky | More bulky | nih.gov |
| Electronic Effect | Slightly less electron-donating (inductive) | Slightly more electron-donating (inductive) | quora.com |
| Anticipated Reactivity | Potentially faster reaction rates in sterically hindered environments. | Potentially slower reaction rates due to increased steric hindrance near C7. | nih.gov |
Structure Activity Relationship Sar and Derivative Synthesis
Rational Design and Synthesis of Derivatives
The rational design of derivatives of 7-Methoxy-3,7-dimethyloct-1-yn-3-ol involves targeted modifications to its alkoxy group, alkyl chain, and stereochemistry. These changes are guided by an understanding of chemical principles and the desired biological outcomes.
The methoxy (B1213986) group at the 7-position of the parent compound is a prime target for modification. Altering this group can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
Synthetic Feasibility: The synthesis of analogs with different alkoxy groups is generally feasible. For instance, substituting the methoxy group with an ethoxy group to form 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol (B2419853) can be achieved through Williamson ether synthesis, reacting the corresponding alcohol with an ethyl halide under basic conditions. The synthesis of 7-Methoxy-3,7-dimethyloctan-2-ol, a related compound, involves the hydrochlorination of dihydromyrcene (B1198221) followed by methoxylation and hydrogenation, suggesting that substitution of methanol (B129727) with other alcohols during the methoxylation step could yield a variety of alkoxy derivatives.
Potential Modifications and Their Rationale:
| Modification | Rationale | Potential Synthetic Route |
| Homologation (e.g., ethoxy, propoxy) | To probe the size limitations of the binding pocket and enhance lipophilicity. | Williamson ether synthesis with the corresponding alkyl halide. |
| Introduction of bulky groups (e.g., isopropoxy, tert-butoxy) | To investigate steric hindrance effects on binding and activity. | Reaction of the alcohol precursor with the corresponding bulky alcohol under acidic conditions. |
| Introduction of functionalized alkoxy groups (e.g., 2-hydroxyethoxy) | To introduce additional hydrogen bonding sites and improve solubility. | Etherification with a protected diol followed by deprotection. |
| Replacement with thioalkoxy groups | To explore the impact of replacing the oxygen atom with a sulfur atom on electronic properties and binding affinity. | Reaction of the alcohol with a thiol under Mitsunobu conditions or via activation of the alcohol as a leaving group. |
Synthetic Strategies: Recent advances in catalysis have provided powerful tools for the functionalization of alkyl chains. For example, palladium-catalyzed isomerization of alkynyl alcohols can lead to the formation of α,β-unsaturated aldehydes, providing a handle for further modifications. nih.gov Additionally, radical-mediated C-H functionalization presents a strategy to introduce new functional groups at various positions along the chain. chinesechemsoc.org The choice of catalyst and reaction conditions can allow for site-selective modifications. chinesechemsoc.org
Examples of Potential Functionalizations:
| Position of Functionalization | Type of Functional Group | Rationale | Potential Synthetic Method |
| Terminal Alkyne | Carboxylic acid, ester, amide | Introduce polar groups to enhance solubility and provide new interaction points. | Oxidation of the terminal alkyne or Sonogashira coupling with a functionalized partner. |
| Alkyl Chain | Hydroxyl, amino, halogen | Alter polarity, introduce hydrogen bonding capabilities, and create sites for further derivatization. | Selective C-H oxidation, amination, or halogenation reactions. chinesechemsoc.org |
| Alkyl Chain | Aromatic or heterocyclic rings | Introduce π-stacking interactions and increase structural rigidity. | Cross-coupling reactions (e.g., Suzuki, Heck) on a halogenated precursor. |
The carbon atom at the 3-position, bearing the hydroxyl group, is a chiral center. This means that this compound can exist as two enantiomers, (R)- and (S)-7-Methoxy-3,7-dimethyloct-1-yn-3-ol. The stereochemistry of this center can have a profound impact on the biological activity of the compound, as biological targets are often chiral and will interact differently with each enantiomer.
Synthesis of Enantiomerically Enriched Forms: Asymmetric synthesis is crucial for obtaining enantiomerically pure forms of the compound. This can be achieved through various methods, including the use of chiral catalysts for the alkynylation of the corresponding ketone or through enzymatic resolution of the racemic mixture. The synthesis of enantiomerically enriched dialkynylcarbinols has demonstrated the critical impact of stereochemistry on cytotoxic activity. researchgate.net
Differential Properties: It is well-established that enantiomers can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be highly active, while the other may be inactive or even have undesirable side effects. For example, in a study of coumarin (B35378) derivatives, a change in the stereochemistry at a single position drastically altered the inhibitory activity against tyrosinase. semanticscholar.org Therefore, the separate evaluation of the biological properties of each enantiomer of this compound is essential.
Computational Approaches to Structure-Activity Correlation
Computational chemistry provides powerful tools to complement experimental studies by predicting the properties and interactions of molecules, thereby guiding the design of more potent and selective derivatives.
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing QSAR models for derivatives of this compound, it is possible to predict the activity of newly designed compounds before they are synthesized.
Model Development Process: The development of a QSAR model involves several key steps:
Data Set Selection: A diverse set of derivatives with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, steric), are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govhnust.edu.cn
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. mdpi.com
Applicability to this compound Derivatives: QSAR studies have been successfully applied to various classes of organic compounds, including aliphatic alcohols, to predict properties like aqueous solubility and thermal conductivity. nih.govhnust.edu.cnunlp.edu.ar Similar approaches can be used to model the biological activities of this compound derivatives, helping to prioritize synthetic efforts towards the most promising candidates.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This method can provide valuable insights into the binding mode of this compound and its derivatives, helping to explain their structure-activity relationships at a molecular level.
Docking Procedure: The process involves:
Target and Ligand Preparation: Obtaining the 3D structures of the biological target (often from a protein database) and the ligand (the compound of interest).
Docking Simulation: Using a docking program (e.g., AutoDock) to explore the possible binding poses of the ligand within the active site of the target. ijcrcps.comacs.orgnih.gov
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
Predictive Power for this compound: Molecular docking studies can be used to:
Identify potential biological targets for this compound.
Predict how modifications to the chemical structure will affect its binding affinity and orientation. nih.gov
Guide the design of new derivatives with improved interactions with the target. For instance, if docking reveals an empty hydrophobic pocket in the binding site, a derivative with a corresponding hydrophobic group can be designed to fill that pocket and potentially increase activity.
Inspiration from Natural Product Chemistry
The structural motifs present in this compound are reminiscent of various naturally occurring terpenoids. Understanding the biosynthesis of these related structures and the synthetic strategies applied to analogous compounds provides a valuable framework for exploring the potential of this specific molecule.
Biosynthesis of Related Terpenoid Structures (e.g., Dehydrolinalool)
The biosynthesis of terpenoids in plants is a complex enzymatic process that starts from basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). bris.ac.uk These precursors are joined together to form larger geranyl pyrophosphate (GPP), the universal precursor for monoterpenes. bris.ac.uk
A key structural relative of this compound is dehydrolinalool (3,7-dimethyl-6-octen-1-yn-3-ol). The biosynthesis of linalool (B1675412), a closely related and widely studied monoterpene alcohol, is catalyzed by linalool synthase, a monoterpene synthase enzyme, from GPP. bris.ac.uk Dehydrolinalool can be seen as a synthetic precursor to linalool, where the triple bond is selectively reduced. bris.ac.uk One of the established synthetic routes to linalool involves the ethynylation of 6-methyl-5-hepten-2-one (B42903) to produce dehydrolinalool, which is then selectively hydrogenated. google.com This synthetic parallel highlights the significance of the acetylenic group in building such terpenoid frameworks.
The biosynthesis of linalool itself has been well-characterized in various plants, with different enantiomers often having distinct odors and biological roles. bris.ac.uknih.gov For instance, (S)-(+)-linalool is a major component in the scent of many flowers and fruits, while (R)-(-)-linalool is prominent in lavender and basil. bris.ac.uknih.gov The enzymes responsible for these specific stereochemical outcomes are of significant interest in biotechnology for the production of specific fragrance compounds.
Derivatization Strategies Based on Naturally Occurring Analogs (e.g., Methoxycitronellal derivatives)
The methoxy group in this compound suggests a point for structural modification, drawing parallels to derivatization strategies employed for other methoxylated terpenoids like methoxycitronellal (7-methoxy-3,7-dimethyloctanal). Methoxycitronellal is a valuable fragrance compound known for its fresh, green, and floral scent. chemicalbook.com
The synthesis of methoxycitronellal often involves the methylation of hydroxycitronellal (B85589). chemicalbook.com This process highlights a common derivatization strategy where a hydroxyl group is converted to a methoxy group, altering the compound's polarity, volatility, and scent profile. For instance, the replacement of a hydroxyl group with a methoxy group in hydroxycitronellal to form methoxycitronellal leads to reduced volatility.
Furthermore, the aldehyde group in methoxycitronellal offers a reactive handle for a variety of chemical transformations, including oxidation to a carboxylic acid or reduction to a primary alcohol. These transformations can lead to a diverse range of derivatives with potentially different biological activities and applications. A patented method for producing (S)-methoxymelonal involves the Perkin reaction of (S)-methoxycitronellal with acetic anhydride, followed by ozonolysis and reductive workup. google.com This demonstrates a multi-step derivatization to create new functionalized molecules.
The study of such derivatization strategies for analogous compounds provides a roadmap for exploring the chemical space around this compound. The presence of the tertiary alcohol and the terminal alkyne in addition to the methoxy group offers multiple sites for targeted chemical modifications to generate novel derivatives with potentially interesting properties.
Advanced Spectroscopic Characterization and Analytical Methodologies
High-Resolution NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution NMR, particularly in multiple dimensions, allows for the unambiguous assignment of protons and carbons.
While one-dimensional (¹H and ¹³C) NMR provides initial information, complex structures benefit from two-dimensional techniques that reveal connectivity. omicsonline.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). researchgate.net For 7-Methoxy-3,7-dimethyloct-1-yn-3-ol, a COSY spectrum would be expected to show correlations between the protons on adjacent carbons, allowing for the mapping of the entire aliphatic chain. For example, the protons at C4 would show a cross-peak with the protons at C5, which in turn would correlate with the protons at C6.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom to which they are attached (¹JCH). researchgate.net It is exceptionally powerful for assigning carbon signals by linking them to their known proton resonances. For the title compound, each protonated carbon would display a cross-peak in the HSQC spectrum, confirming the C-H connectivity.
The following table outlines the hypothetical, yet expected, correlations for this compound in COSY and HSQC spectra.
| Atom Number | Expected ¹H Chemical Shift (ppm, approx.) | Expected ¹³C Chemical Shift (ppm, approx.) | Expected COSY (³JHH) Correlations with Proton(s) at: | Expected HSQC (¹JCH) Correlation |
| 1 (CH) | 2.5 - 2.8 | 85 - 90 | None | Yes |
| 2 (C) | N/A | 70 - 75 | N/A | No |
| 3 (C-OH) | N/A (OH proton variable) | 65 - 70 | N/A | No |
| 4 (CH₂) | 1.6 - 1.8 | 40 - 45 | C5 | Yes |
| 5 (CH₂) | 1.4 - 1.6 | 20 - 25 | C4, C6 | Yes |
| 6 (CH₂) | 1.5 - 1.7 | 45 - 50 | C5 | Yes |
| 7 (C-O) | N/A | 75 - 80 | N/A | No |
| 8 (CH₃ at C3) | 1.5 - 1.6 | 28 - 32 | None | Yes |
| 9, 10 (CH₃ at C7) | 1.1 - 1.3 | 24 - 28 | None | Yes |
| 11 (OCH₃) | 3.2 - 3.4 | 48 - 52 | None | Yes |
This is an interactive data table. Users can sort and filter the information as needed.
This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Determining the enantiomeric purity (or enantiomeric excess) of a sample is crucial. NMR spectroscopy in an achiral solvent cannot distinguish between enantiomers. libretexts.org
However, the use of a chiral shift reagent, often a lanthanide complex like tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), can resolve this. google.com The chiral reagent reversibly complexes with the alcohol functional group of the enantiomers, forming transient diastereomeric complexes. researchgate.netauremn.org.br These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable signals for each enantiomer in the ¹H NMR spectrum. google.com By integrating the areas of these separated peaks, the ratio of the two enantiomers in the mixture can be accurately determined. libretexts.org This method is a powerful alternative when chromatographic methods are unsuccessful. auremn.org.br
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of a compound and can provide structural clues through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion to several decimal places. alevelchemistry.co.ukbioanalysis-zone.com This high precision allows for the calculation of a unique elemental formula, distinguishing between compounds that might have the same nominal mass. alevelchemistry.co.ukmeasurlabs.com For this compound (C₁₁H₂₀O₂), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. acs.org
| Ion Species | Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₁₁H₂₀O₂ | 184.14633 |
| [M+H]⁺ | C₁₁H₂₁O₂ | 185.15361 |
| [M+Na]⁺ | C₁₁H₂₀NaO₂ | 207.13555 |
| [M+K]⁺ | C₁₁H₂₀KO₂ | 223.10950 |
This is an interactive data table. The exact masses are calculated based on the most abundant isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing volatile compounds like alcohols and assessing sample purity. mdpi.comresearchgate.net
In a GC-MS analysis, the sample is vaporized and separated on a GC column. This compound would elute at a characteristic retention time, and any impurities would likely elute at different times, appearing as separate peaks. Upon entering the mass spectrometer, the molecule is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum serves as a molecular fingerprint.
For a tertiary alcohol like the title compound, the molecular ion peak is often weak or absent. chemistrynotmystery.com The fragmentation pattern is dominated by two primary pathways: libretexts.orgyoutube.com
Alpha (α) Cleavage: Breakage of a C-C bond adjacent to the oxygen-bearing carbon. This is often the most significant fragmentation pathway.
Dehydration: Loss of a water molecule (18 Da).
The presence of the methoxy (B1213986) group and the alkyne would also influence the fragmentation. Hypothesized key fragments are listed below.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 169 | [M-CH₃]⁺ | α-cleavage at C3-C4 bond, loss of methyl radical from C3 |
| 153 | [M-OCH₃]⁺ | Cleavage of the methoxy group |
| 125 | [M-C₄H₉]⁺ | Cleavage of the C4-C5 bond with loss of a butyl radical |
| 113 | [M-C₅H₁₁O]⁺ | α-cleavage at C6-C7 bond with loss of the methoxy-isobutyl radical |
| 59 | [C₃H₇O]⁺ | α-cleavage at C3-C4 bond, fragment containing C3-OH and its methyl |
| 43 | [C₃H₃]⁺ | Propargyl cation from the alkyne end |
This is an interactive data table presenting hypothetical fragmentation data.
Crystallographic Analysis for Absolute Configuration
While NMR with chiral reagents can determine enantiomeric purity, X-ray crystallography on a single crystal is the definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique provides an unambiguous 3D structure of the molecule as it exists in the solid state, including precise bond lengths and angles. researchgate.net
To perform this analysis, a single, high-quality crystal of one enantiomer of this compound would be required. This can be a significant challenge, as many organic molecules are difficult to crystallize. researchgate.net If a suitable crystal is grown, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed. For molecules containing only light atoms (C, H, O), the use of specific radiation sources (e.g., Cu Kα) is often necessary to observe the subtle anomalous dispersion effects that allow for the assignment of the absolute configuration. researchgate.netchinesechemsoc.org To date, no public crystallographic data for this compound has been reported.
Theoretical and Computational Chemistry of 7 Methoxy 3,7 Dimethyloct 1 Yn 3 Ol
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic characteristics. For a molecule like 7-Methoxy-3,7-dimethyloct-1-yn-3-ol, these investigations would provide a foundational understanding of its behavior at a molecular level.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. DFT calculations for this compound would be crucial for determining its most stable three-dimensional arrangement (molecular geometry) and its total electronic energy.
By employing a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311G(d,p)), a geometry optimization would be performed. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable conformation. For a flexible molecule like this compound, with its rotatable bonds, multiple low-energy conformers may exist. A thorough conformational search would be necessary to identify the global minimum and other significant low-energy structures. The relative energies of these conformers would indicate their population distribution at a given temperature.
Illustrative Data Table for a Hypothetical DFT Calculation on a Propargylic Alcohol Analog:
| Property | Illustrative Value | Description |
| Total Electronic Energy | -X Hartrees | The total energy of the molecule in its optimized geometry. |
| Dipole Moment | Y Debye | A measure of the molecule's overall polarity. |
| Key Bond Lengths | C≡C: ~1.2 Å, C-O: ~1.4 Å | Optimized distances between key atoms. |
| Key Bond Angles | C-C-O: ~109.5° | Optimized angles between key atoms. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons, and thus its reactivity in chemical reactions.
For this compound, the HOMO would likely be localized around the electron-rich regions, such as the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, and the carbon-carbon triple bond. The LUMO, on the other hand, would represent the most likely site for accepting electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
FMO analysis would be critical in predicting how this compound might interact with other chemical species, for instance, in its potential applications as a fragrance ingredient or a synthetic intermediate.
Illustrative Data Table for FMO Analysis of a Propargylic Alcohol Analog:
| Orbital | Illustrative Energy (eV) | Likely Localization | Implication for Reactivity |
| HOMO | -9.5 | Oxygen atoms, C≡C bond | Site of electrophilic attack and oxidation. |
| LUMO | -0.5 | C-O antibonding orbitals | Site of nucleophilic attack. |
| HOMO-LUMO Gap | 9.0 | - | Indicator of chemical stability. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule's most stable conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. This is particularly important for a flexible molecule like this compound.
Exploration of Conformational Landscapes and Flexibility
MD simulations would involve numerically solving Newton's equations of motion for the atoms of the molecule, governed by a force field (a set of empirical potential energy functions). By simulating the molecule over a period of time (from nanoseconds to microseconds), one can observe its conformational changes and flexibility.
Solvent Effects on Molecular Conformations
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects. By explicitly including solvent molecules (e.g., water or an organic solvent) in the simulation box, one can observe how the solute and solvent molecules interact and how these interactions affect the conformational preferences of the solute.
For this compound, which has both polar (hydroxyl and methoxy groups) and nonpolar (the hydrocarbon chain) regions, its conformation in a polar solvent like water would likely differ from that in a nonpolar solvent. In water, the molecule might adopt conformations that expose its polar groups to the solvent while shielding the nonpolar parts. In a nonpolar solvent, the opposite might be true. These solvent-dependent conformational changes can have a profound impact on the molecule's properties and reactivity.
Predictive Modeling for Chemical and Biological Interactions
Predictive modeling, often employing machine learning and quantitative structure-activity relationship (QSAR) techniques, can be used to forecast the properties and biological activities of a molecule based on its structure.
For this compound, predictive models could be developed to estimate various physicochemical properties relevant to its potential applications. For instance, in the context of its use as a fragrance, QSAR models could predict its odor characteristics based on molecular descriptors derived from its structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).
Furthermore, predictive models could be employed to assess its potential for chemical interactions. For example, models could predict its reactivity with other molecules or its potential to act as an enzyme inhibitor. These predictions, while needing experimental validation, can guide further research and development.
Illustrative Data Table for a Hypothetical QSAR Model for a Fragrance Property:
| Molecular Descriptor | Coefficient | Contribution to Property |
| Molecular Weight | 0.2 | Positive |
| LogP (Octanol-Water Partition Coefficient) | 0.5 | Positive |
| Number of Rotatable Bonds | -0.1 | Negative |
| HOMO Energy | -0.3 | Negative |
In Silico Prediction of Reaction Pathways and Transition States
The theoretical and computational investigation of this compound involves the use of in silico methods to predict potential chemical transformations and the energetic barriers associated with them. The structure of this compound, featuring a tertiary alcohol and a terminal alkyne, suggests several possible reaction pathways that can be modeled. For instance, the functional groups present allow for transformations such as oxidation of the alcohol or addition reactions at the alkyne.
Computational chemistry provides powerful tools to explore these possibilities. By employing quantum mechanical methods like Density Functional Theory (DFT), researchers can map out the potential energy surface for a given reaction. This process involves calculating the energies of the reactant (this compound), the potential products, and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and, therefore, the kinetic feasibility of the reaction.
For example, a hypothetical acid-catalyzed hydration of the alkyne group to form a ketone could be modeled. The calculations would determine the geometry and energy of the starting materials, the intermediates (such as a vinylic carbocation), the transition states for each step, and the final ketone product. The difference in energy between the reactants and the highest-energy transition state provides the activation energy (ΔG‡). A lower activation energy suggests a more favorable reaction pathway. These predictive studies are vital for guiding synthetic efforts and understanding the inherent reactivity of the molecule before undertaking experimental work.
Table 1: Illustrative In Silico Data for a Hypothetical Reaction Pathway of this compound This table presents hypothetical data for illustrative purposes to demonstrate the typical output of a computational chemistry study.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) (for TS) |
|---|---|---|---|
| Reactant (this compound) | DFT/B3LYP/6-31G* | 0.00 | N/A |
| Transition State 1 (TS1) | DFT/B3LYP/6-31G* | +25.4 | -185.2i |
| Intermediate | DFT/B3LYP/6-31G* | +5.2 | N/A |
| Transition State 2 (TS2) | DFT/B3LYP/6-31G* | +15.8 | -250.6i |
Development of Predictive Models for Enzyme-Substrate Interactions
The development of predictive models for enzyme-substrate interactions is a key area of computational biochemistry, essential for fields like biocatalysis and drug discovery. arxiv.orgarxiv.org These models aim to predict whether a given molecule, such as this compound, will bind to and be transformed by a specific enzyme. Understanding these interactions is critical for evaluating the catalytic potential of enzyme-substrate pairs. arxiv.org
In recent years, machine learning and artificial intelligence have become central to creating these predictive tools. semanticscholar.org Models are often built using algorithms like support vector machines, neural networks, and deep learning convolutional networks. semanticscholar.org These systems are trained on large datasets containing information about known enzyme-substrate pairs. The training data typically includes features such as the amino acid sequences and/or the three-dimensional structures of the enzymes, along with the molecular characteristics of the substrates. semanticscholar.org By learning from these vast datasets, the models can identify complex patterns and relationships that govern substrate specificity.
For a substrate like this compound, a predictive model could screen a library of enzymes (e.g., oxidoreductases, hydrolases) to identify potential catalysts. The model would generate embeddings, or numerical representations, for both the substrate and the protein sequences. researchgate.netmlr.press These embeddings capture the essential chemical and structural features, allowing the model to calculate a probability score for a successful interaction. While general models for predicting enzyme-substrate interactions have been developed, research indicates that models designed for specific enzyme families often exhibit superior performance. semanticscholar.org The ongoing development of these in silico tools, such as the VIPER and OmniESI frameworks, represents a significant advance toward the efficient discovery of novel biocatalytic pathways. arxiv.orgresearchgate.net
Table 2: Overview of Predictive Models for Enzyme-Substrate Interactions This table summarizes common model types and their applications based on recent studies.
| Model Type | Algorithm Examples | Typical Application | Reported Performance |
|---|---|---|---|
| Discriminative Models semanticscholar.org | Support Vector Machines, Neural Networks, Decision Trees semanticscholar.org | Predicting interactions within specific enzyme classes (e.g., oxidoreductases, dehydrogenases) semanticscholar.org | Often exceeds 70% accuracy with experimental validation semanticscholar.org |
| Deep Learning Models semanticscholar.org | Convolutional Neural Networks (CNNs) semanticscholar.orgmlr.press | General prediction of enzyme-substrate activity across broader datasets semanticscholar.org | Can achieve >70% performance, even with substrates dissimilar to the training set semanticscholar.org |
| Compound-Protein Interaction (CPI) Models arxiv.org | Various machine learning approaches | Predicting interactions for applications like biocatalysis and drug discovery arxiv.org | Performance can be limited by the availability of family-level data arxiv.org |
Academic Research Applications and Future Directions
Role as a Versatile Intermediate in Complex Organic Synthesis
The structural characteristics of 7-Methoxy-3,7-dimethyloct-1-yn-3-ol make it a valuable building block in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical modifications, rendering it a versatile intermediate for creating sophisticated molecular architectures.
Precursor for Advanced Pharmaceutical Scaffolds and Agro-chemicals
The synthesis of novel pharmaceutical and agrochemical compounds often relies on the availability of versatile starting materials. While direct evidence for the incorporation of this compound into specific commercial products is not extensively documented, its structural motifs are relevant to the construction of bioactive molecules. The core structure can be a precursor to various heterocyclic and carbocyclic frameworks that are central to many pharmaceutical and agrochemical agents. The ability to modify the alkyne and alcohol functionalities allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for screening and optimization of biological activity.
Application in Total Synthesis of Natural Products (e.g., Vitamin A intermediates)
The synthesis of complex natural products is a significant area of organic chemistry, and intermediates containing structural features similar to this compound play a crucial role. For instance, in the industrial synthesis of Vitamin A, a key intermediate is β-ionone. nih.gov The synthesis of β-ionone can involve the coupling of 6-methylhep-5-en-2-one with an acetylide anion to form 3,7-dimethyloct-6-en-1-yn-3-ol. nih.gov This latter compound shares a close structural relationship with this compound, highlighting the utility of such propargyl alcohols in the construction of terpene-based natural products. The alkyne group provides a handle for carbon-carbon bond formation, essential for elongating the carbon chain to achieve the final Vitamin A skeleton.
Investigation of Biological Activities at a Mechanistic Level
Beyond its synthetic utility, there is growing interest in the inherent biological properties of this compound and related compounds. Research has begun to uncover its potential as an antimicrobial and anti-inflammatory agent, prompting investigations into the underlying molecular mechanisms.
Antimicrobial Activity: Elucidating Mechanisms of Cell Membrane Disruption
Some studies suggest that compounds structurally related to this compound exhibit antimicrobial properties. The proposed mechanism of action often involves the disruption of bacterial cell membranes. The lipophilic nature of the octyl chain, combined with the polar alcohol and methoxy (B1213986) groups, may facilitate the compound's insertion into the lipid bilayer of bacterial membranes. This insertion could lead to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death. Further research, including techniques like molecular docking, is needed to fully elucidate the specific interactions with membrane components and to understand the structure-activity relationship that governs this antimicrobial effect.
Anti-Inflammatory Effects: Modulating Cytokine Production and Signaling Pathways
Compounds with similar structural features have demonstrated anti-inflammatory effects. For example, a structurally related isochroman (B46142) derivative, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated cells. nih.gov The mechanism for this activity involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) MAPK pathways. nih.gov Furthermore, DMHM was found to induce the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). nih.gov While these findings are for a related but different molecule, they provide a strong rationale for investigating whether this compound exerts similar anti-inflammatory effects through the modulation of cytokine production and associated signaling cascades.
Exploring Selective Interactions with Cellular Enzymes and Receptors
The specific functional groups of this compound suggest the potential for selective interactions with various cellular targets, including enzymes and receptors. The tertiary alcohol and methoxy group can participate in hydrogen bonding and other non-covalent interactions within the binding pockets of proteins. The terminal alkyne is also a site for potential interactions or further chemical modification. The unique combination of these features could lead to specific binding affinities for certain enzymes or receptors, thereby modulating their activity. Research in this area is ongoing and aims to identify the specific molecular targets of this compound to better understand its biological activity profile.
Advanced Materials Science and Polymer Chemistry Applications
While specific applications of this compound in materials science are not yet extensively documented, the known reactivity of its constituent functional groups suggests significant potential. Propargylic alcohols are recognized for their role as precursors and monomers in polymer production. solechem.eu The terminal alkyne group is particularly suited for participation in highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern polymer and materials synthesis.
Potential as a Polymer Initiator and Monomer: Propargylic alcohols can serve as initiators in polymerization processes. For instance, the anionic polymerization of ethylene (B1197577) oxide can be initiated by propargyl alcohol, leading to the formation of poly(ethylene oxide) with a terminal alkyne group for subsequent functionalization. uconn.edu By analogy, this compound could be employed as a functional initiator. The bulky 3,7-dimethyloctyl structure would be incorporated at the polymer chain end, potentially influencing the material's bulk properties, such as its thermal behavior and solubility.
Furthermore, the compound itself could be a monomer or co-monomer in polymerization reactions. The tendency of propargyl alcohol to polymerize upon heating or in the presence of a base is a known characteristic. solechem.eu For this compound, this could be leveraged to create novel polymers where the repeating unit contains its unique ether and branched alkyl structure, potentially yielding materials with tailored hydrophobicity, refractive indices, or adhesive properties. The related class of propargyl amines has been successfully used as initiators for chain-growth "living" click polymerization, suggesting a promising research avenue for their alcohol counterparts. researchgate.net
Prospects for Further Research and Development
The future research landscape for this compound is rich with possibilities, spanning from fundamental synthetic challenges to the exploration of novel functional applications.
The tertiary carbon atom bonded to the hydroxyl group in this compound is a chiral center. The development of methods to synthesize this compound in an enantiomerically pure form is a critical step toward its application in areas where chirality is paramount, such as in the synthesis of pharmaceuticals or as a chiral ligand in asymmetric catalysis. Several advanced catalytic strategies for producing chiral tertiary propargylic alcohols have been developed and could be adapted for this target molecule. researchgate.net
These methods offer pathways to access single enantiomers of the target compound, which is essential for investigating its stereospecific interactions and functions.
Table 1: Potential Enantioselective Synthesis Strategies for Tertiary Propargylic Alcohols
| Catalytic Strategy | Catalyst System Example | Key Features | Relevant Findings |
| Kinetic Resolution | Palladium (Pd) / H+ co-catalysis | Efficiently resolves racemic tertiary propargylic alcohols. | Yields products with high enantiomeric excess (93–>99% ee) under mild conditions. rsc.org |
| Asymmetric Hydroxylation | Manganese (Mn) with a chiral salen-type ligand | Involves direct, enantioselective hydroxylation of tertiary propargylic C-H bonds. | Can provide access to both enantiomers of the target alcohol through kinetic resolution. chemistryviews.orgnih.gov |
| Benzoin Reaction | Chiral N-heterocyclic carbene (NHC) | Catalyzes the enantioselective reaction between aldehydes and ynones. | Allows for the preparation of tertiary alkynyl carbinols as highly enantioenriched materials. nih.gov |
Understanding the relationship between the molecular structure of this compound and its chemical or biological activity is crucial for guiding its future applications. Structure-activity relationship (SAR) studies are needed to deconvolute the contributions of the alkyne, hydroxyl, and methoxy ether moieties.
A comprehensive study on the aquatic toxicity of 34 propargylic alcohols revealed that tertiary propargylic alcohols generally behave as nonpolar narcotic chemicals. nih.govnycu.edu.tw This suggests that the primary mode of baseline toxicity for this compound would be driven by its hydrophobicity, which is significantly influenced by its C11 backbone. Future SAR studies could systematically modify the alkyl chain length or the ether group (e.g., substituting methoxy with ethoxy or bulkier alkoxy groups) to modulate this hydrophobicity and observe the resulting changes in activity.
Conversely, the reactive alkyne and hydroxyl groups may impart more specific activities. In other molecular contexts, the introduction of a propargyl group has been shown to enhance the antiproliferative activity of compounds, underscoring the potential biological relevance of this functional group. mdpi.com A focused SAR campaign on derivatives of this compound could explore its potential in medicinal chemistry or agrochemistry, correlating structural changes with specific biological endpoints.
A fascinating and underexplored avenue of research is the use of this compound not as a substrate, but as a mediator or ligand in catalysis. The molecule possesses multiple potential coordination sites—the hydroxyl oxygen, the ether oxygen, and the π-system of the alkyne—that could bind to a metal center.
Once synthesized in an enantiopure form (as discussed in 7.4.1), it could serve as a novel chiral ligand for asymmetric transition metal catalysis. The combination of a hard oxygen donor (from the alcohol) and a soft π-system (from the alkyne) could offer unique reactivity and selectivity profiles in catalytic transformations.
Propargylic alcohols are known to react with transition metal complexes to form key catalytic intermediates, such as allenylidene complexes. nih.gov By designing experiments where this compound or its derivatives are part of the catalytic system, it may be possible to generate novel reactive species that can mediate unique chemical transformations. For example, ferrocenium-based catalysts have been shown to be effective for propargylic substitution reactions, a process in which the stability and reactivity of the propargylic alcohol play a direct role in the catalytic cycle. researchgate.net Investigating how the specific structure of this compound influences such catalytic systems could lead to the development of new and efficient synthetic methods.
Q & A
Basic Research Questions
Q. What established synthetic routes are used for 7-Methoxy-3,7-dimethyloct-1-yn-3-ol, and what are the critical reaction conditions?
- The synthesis typically involves multi-step processes, including hydrochlorination of dihydromyrcene to form intermediates, followed by methoxylation and epoxidation. Hydrogenation of the epoxide intermediate using catalysts like Raney nickel under controlled temperatures (e.g., 60–80°C) and hydrogen pressure (~1–3 atm) is critical for final product formation . Adjusting stoichiometry of reagents (e.g., triethylamine as a base) can optimize intermediate yields.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) is essential for confirming the alkyne (C≡C) and methoxy (OCH₃) groups. IR spectroscopy verifies hydroxyl (OH) and alkyne stretches (~3300 cm⁻¹ and ~2100 cm⁻¹, respectively). Mass spectrometry (MS) provides molecular weight confirmation (theoretical ~182.27 g/mol) and fragmentation patterns. PubChem-derived data (e.g., InChIKey) can validate structural assignments .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Based on structurally similar compounds, wear PPE (gloves, goggles), ensure ventilation, and avoid inhalation. First-aid measures include rinsing skin/eyes with water and seeking medical attention for respiratory irritation .
Advanced Research Questions
Q. How can the yield of this compound be optimized during hydrogenation of the epoxide intermediate?
- Catalyst selection (e.g., Pd/C vs. Raney nickel), solvent polarity, and hydrogen pressure (2–5 atm) significantly impact yield. Kinetic studies suggest lower temperatures (50–60°C) reduce side reactions. In-line monitoring (e.g., GC-MS) helps track epoxide conversion .
Q. How does the alkyne group influence the compound’s reactivity compared to non-alkyne analogs?
- The triple bond enables unique reactions like alkyne hydration (acid-catalyzed) or Sonogashira coupling for functionalization. Comparative studies with 7-Methoxy-3,7-dimethyloctan-2-ol (lacking C≡C) show faster oxidation rates for the alkyne derivative due to electron-withdrawing effects .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant IC₅₀ variability)?
- Standardize assay protocols (e.g., DPPH vs. ABTS methods), control solvent effects (e.g., DMSO vs. ethanol), and validate purity via HPLC. Replicate studies under inert atmospheres to prevent oxidation artifacts .
Q. How can computational chemistry predict interactions between this compound and biological targets?
- Molecular docking (e.g., AutoDock Vina) models binding to enzymes like cytochrome P450. QSAR analyses correlate substituent effects (e.g., methoxy position) with antimicrobial potency. DFT calculations predict reactive sites for electrophilic attacks .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference synthetic yields and bioactivity data across peer-reviewed journals. For example, discrepancies in hydrogenation efficiency may arise from catalyst batch variability or moisture sensitivity .
- Experimental Design : Use fractional factorial designs to screen reaction parameters (temperature, catalyst loading) efficiently. For biological assays, include positive controls (e.g., ascorbic acid for antioxidant studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
